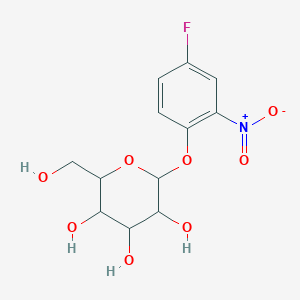
1-Heptyl-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-3,5-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a heptyl group at the first position and two methyl groups at the third and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptyl-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3,5-dimethylbenzene (m-xylene) with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptyl-3,5-dimethylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated pressure.
Substitution: HNO3, H2SO4, AlCl3, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
1-Heptyl-3,5-dimethylbenzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 1-heptyl-3,5-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the heptyl and methyl groups can influence the reactivity and selectivity of the compound in various reactions. For example, in electrophilic aromatic substitution, the methyl groups can activate the benzene ring towards electrophiles, while the heptyl group can provide steric hindrance .
Comparaison Avec Des Composés Similaires
- 1-Heptyl-2,4-dimethylbenzene
- 1-Heptyl-3,4-dimethylbenzene
- 1-Heptyl-2,5-dimethylbenzene
Comparison: 1-Heptyl-3,5-dimethylbenzene is unique due to the specific positioning of its substituents, which can affect its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in substitution reactions. The presence of the heptyl group at the first position and methyl groups at the third and fifth positions can lead to distinct steric and electronic effects .
Propriétés
Numéro CAS |
52033-95-1 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
1-heptyl-3,5-dimethylbenzene |
InChI |
InChI=1S/C15H24/c1-4-5-6-7-8-9-15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 |
Clé InChI |
LZJMVQVWXMWJHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)


![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)


![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)

